Oral Bioavailability Advantage
ZK824190 demonstrates significant oral bioavailability, a critical differentiator from many uPA inhibitors which are limited to intraperitoneal or intravenous administration due to poor absorption. In rats, ZK824190 achieves an oral bioavailability (F) of 55% with a Cmax of 0.64 μg/mL . This directly contrasts with other uPA inhibitors, such as UK122 and WX-UK1, which are typically administered via non-oral routes in preclinical studies [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | F = 55%, Cmax = 0.64 μg/mL, AUC = 2.2 h·μg/mL |
| Comparator Or Baseline | UK122, WX-UK1 (No oral bioavailability data reported; primary administration routes are IP/IV) |
| Quantified Difference | ZK824190 achieves 55% systemic availability via oral gavage; comparators lack documented oral bioavailability for chronic dosing. |
| Conditions | Rat pharmacokinetic study (2 mg/kg, PO) |
Why This Matters
Procurement of an orally bioavailable inhibitor is essential for chronic in vivo efficacy studies in multiple sclerosis, whereas non-oral alternatives are unsuitable for long-term behavioral and disease progression monitoring.
- [1] Zhu M, et al. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007;6(4):1348-1356. (UK122 reference); Setyono-Han B, et al. Suppression of rat breast cancer metastasis... Thromb Haemost. 2005;93(4):779-786. (WX-UK1 reference). View Source
